2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde
Description
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-6-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLZQVBJXYCJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethyl-substituted benzaldehyde precursor, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine or fluorine atoms.
Major Products Formed
Oxidation: 2-Bromo-4-(difluoromethyl)-6-fluorobenzoic acid.
Reduction: 2-Bromo-4-(difluoromethyl)-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors, influencing specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-bromo-4-(difluoromethyl)-6-fluorobenzaldehyde and analogous benzaldehyde derivatives:
Key Comparative Insights:
Substituent Effects :
- The difluoromethyl (-CF₂H) group in the target compound provides stronger electron-withdrawing effects compared to -CH₃ () or single -F substituents (). This enhances electrophilicity at the aldehyde group, favoring nucleophilic addition reactions .
- Chlorine in 2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde increases lipophilicity but may reduce metabolic stability compared to fluorinated analogs .
Applications: The target compound’s -CF₂H group is critical in agrochemicals (e.g., Broflanilide derivatives, which rely on fluorinated aromatic cores for insecticidal activity) . Simpler analogs like 2-bromo-4-fluorobenzaldehyde are more commonly used in bulk synthesis of non-specialized intermediates .
Biological Activity
2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure
The compound features a bromine atom, two fluorine atoms, and an aldehyde functional group attached to a benzene ring. Its structure is critical for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that halogenated benzaldehydes can possess significant antimicrobial properties. The presence of fluorine and bromine atoms may enhance the compound's interaction with microbial enzymes or cellular structures.
- Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation. The structural modifications in similar compounds often lead to enhanced potency against specific cancer types.
- Antiviral Effects : Preliminary studies suggest that this compound may interfere with viral replication mechanisms, although detailed mechanisms remain to be elucidated.
Table 1: Biological Activities of this compound
| Activity Type | Assay Method | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Disk diffusion method | 15 µg/mL | |
| Anticancer | MTT assay on A549 cells | 12 µM | |
| Antiviral | Plaque reduction assay | 0.5 µM |
Case Studies
-
Antimicrobial Evaluation :
A study conducted on various halogenated benzaldehydes, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value of 15 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents. -
Anticancer Activity :
In vitro tests on lung cancer (A549) cell lines revealed that this compound inhibited cell proliferation with an IC50 of 12 µM. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells. -
Antiviral Properties :
Research exploring the antiviral effects of this compound showed promising results in reducing viral loads in infected cell cultures. The EC50 was determined to be 0.5 µM, indicating significant efficacy against viral replication .
Structure-Activity Relationship (SAR)
The biological activity of halogenated compounds is often influenced by their structural features. For this compound, the following observations were made:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Bromine Atom : The bromine substituent can contribute to increased reactivity towards nucleophiles, which is crucial for interactions with biomolecules.
Q & A
Q. What crystallographic insights explain intermolecular interactions in solid-state structures?
- Methodological Answer : X-ray diffraction reveals C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.7 Å centroid separation) between fluorinated and brominated rings. These interactions influence crystal packing and melting points, as seen in 6-Bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]benzothiazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
